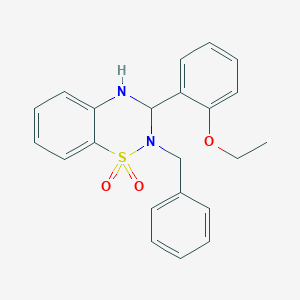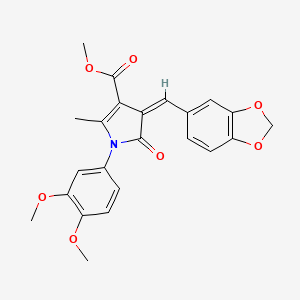
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, an ethoxyphenyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the reaction of o-phenylenediamine with sulfur dioxide and a suitable oxidizing agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with modified benzyl or ethoxyphenyl groups.
Scientific Research Applications
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-3-(2-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 2-benzyl-3-(2-chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 2-benzyl-3-(2-fluorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-benzyl-3-(2-ethoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C22H22N2O3S/c1-2-27-20-14-8-6-12-18(20)22-23-19-13-7-9-15-21(19)28(25,26)24(22)16-17-10-4-3-5-11-17/h3-15,22-23H,2,16H2,1H3 |
InChI Key |
DOVNHCUKEDLHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11599303.png)

methyl}-2-methyl-1H-indole](/img/structure/B11599318.png)
![5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599319.png)
![propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11599326.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11599336.png)

![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11599338.png)
![benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599354.png)

![2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11599367.png)
![2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599368.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599369.png)
![3-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11599377.png)
